Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Overview
Description
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a useful research compound. Its molecular formula is C4H7ClF3NO2 and its molecular weight is 193.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Intermediates in Drug Development
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a precursor in synthesizing a variety of novel 3,3,3-trifluoroalanine derivatives, which are potential candidates for drug development. These compounds are synthesized through routes that involve the reaction of methyl trifluoropyruvate with certain reagents, followed by dehydration (Skarpos et al., 2006).
Enhancing Battery Performance
In the field of lithium-ion batteries, alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate, is used as an electrolyte additive. This additive significantly enhances the high-voltage performance of lithium-ion batteries, contributing to increased capacity retention and improved cycling activity (Zheng et al., 2017).
Synthesis of Fluorinated Amino Acids
This compound is utilized in the synthesis of various fluorinated amino acids. These include the stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives, valuable for their unique properties (Shimada et al., 2006).
NMR Indicators of Intracellular pH
Fluorinated amino acids, including those derived from this compound, have been used as indicators for measuring intracellular pH in human lymphocytes using 19F NMR. These indicators offer a non-toxic method for studying intracellular environments (Taylor & Deutsch, 1983).
Coordination Compounds in Chemistry
This compound is involved in the study of coordination compounds. Its interaction with palladium(II) has been explored, revealing insights into the behavior of such compounds in different solvents (Warnke & Trojanowska, 1993).
Mechanism of Action
Target of Action
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is an alanine derivative . It primarily targets the secretion of anabolic hormones .
Mode of Action
This compound interacts with its targets by influencing the secretion of anabolic hormones . This interaction results in changes in the body’s metabolic processes, particularly during exercise .
Biochemical Pathways
The compound affects the biochemical pathways related to the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, and their secretion can be influenced by factors such as exercise and stress .
Result of Action
The compound’s action results in enhanced secretion of anabolic hormones . This can lead to improved physical performance during exercise, better mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be enhanced during physical exercise, as exercise stimulates the secretion of anabolic hormones . The compound’s stability could also be affected by factors such as temperature and pH .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride plays a role in biochemical reactions by influencing the secretion of anabolic hormones .
Cellular Effects
It is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMPCAGCWNDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564444 | |
Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134297-36-2, 27240-44-4 | |
Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoroalanine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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